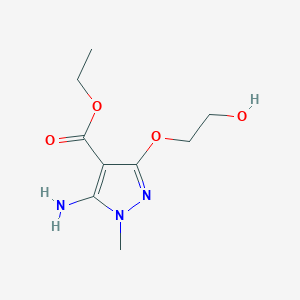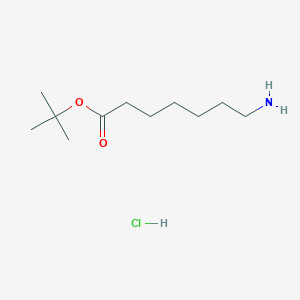
2-Bromo-N-isopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-N-isopropylpropanamide” is a chemical compound with the molecular formula C6H12BrNO and an average mass of 194.070 Da . It is also known as “2-bromo-N-isopropylacetamide” and "2-bromo-N-(propan-2-yl)acetamide".
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it is generally used in scientific research for diverse applications such as drug synthesis, organic reactions, and medicinal chemistry studies.
Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms . The exact structure can be determined using various spectroscopic techniques.
Scientific Research Applications
Bronchodilator Action in Chronic Bronchitis and Asthma : Ipratropium bromide, also known as Sch 1000, which is a derivative of 2-Bromo-N-isopropylpropanamide, has been studied for its bronchodilator action. It is effective in treating bronchial asthma and chronic bronchitis by acting through an anticholinergic pathway, potentially decreasing cyclic guanosine monophosphate (Baigelman & Chodosh, 1977).
Convertible Isocyanides in Multicomponent Chemistry : 2-Bromo-6-isocyanopyridine, related to this compound, has been identified as a useful reagent in multicomponent chemistry. It has been shown to be an efficient and stable reagent for synthetic processes, including the synthesis of potent opioids like carfentanil (van der Heijden et al., 2016).
Synthesis and Radiolabelling of Drugs for COPD and Asthma : Ipratropium bromide and tiotropium bromide, derivatives of this compound, have been synthesized and radiolabelled for use as PET ligands in studying inhaled drug deposition. These drugs are used for treating chronic obstructive pulmonary disease (COPD) and asthma (Issa et al., 2006).
Intramolecular Interactions and Vibrational Frequencies in Analogs : Research on paracetamol analogs, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, has provided insights into intramolecular interactions and vibrational mode couplings. This study is significant for understanding the molecular properties and stability of these compounds (Viana et al., 2016).
Research on Drug Dose-Response Relationship in Asthmatic Children : Ipratropium bromide has been studied to determine its optimal dosage when administered via nebulization in asthmatic children. This research is crucial for pediatric asthma management (Davis et al., 1984).
Fluorescent ATRP Initiator in Polymerizations : 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and found to be an efficient fluorescent atom transfer radical polymerization (ATRP) initiator. This discovery is significant in the field of polymer chemistry (Kulai & Mallet-Ladeira, 2016).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-4(2)8-6(9)5(3)7/h4-5H,1-3H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDMTNHBSFUQAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2391827.png)



![9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2391835.png)
![7-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391836.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2391837.png)
![5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391840.png)
![3-(4-Methoxyphenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391842.png)




